

Spectroscopic Characterization of Dimethyl Citraconate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl citraconate*

Cat. No.: *B031568*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **dimethyl citraconate**, a molecule of interest in various chemical and biomedical research fields. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures. **Dimethyl citraconate**, the dimethyl ester of citraconic acid, is a known NRF2 activator with potential therapeutic applications in inflammatory conditions.^[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and quality control in research and development.

Molecular and Spectroscopic Data

The following tables summarize the key spectroscopic data for **dimethyl citraconate** (CAS No: 617-54-9), including ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Citraconate

Assignment	Chemical Shift (ppm)	Solvent	Reference
=CH	5.867	CDCl ₃	[2]
OCH ₃	3.827	CDCl ₃	[2]
OCH ₃	3.724	CDCl ₃	[2]
C-CH ₃	2.064	CDCl ₃	[2]

Note: The two OCH₃ signals may be interchangeable.

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Citraconate

Assignment	Chemical Shift (ppm)	Solvent	Reference
C=O	167.1	CDCl ₃	[3]
C=O	165.2	CDCl ₃	[3]
=C(CH ₃)	143.5	CDCl ₃	[3]
=CH	119.3	CDCl ₃	[3]
OCH ₃	52.4	CDCl ₃	[3]
OCH ₃	51.6	CDCl ₃	[3]
C-CH ₃	14.1	CDCl ₃	[3]

Table 3: Mass Spectrometry Data for Dimethyl Citraconate

m/z	Relative Intensity (%)	Assignment	Reference
158	2.6	[M] ⁺	[4]
127	100.0	[M-OCH ₃] ⁺	[4]
99	22.0	[M-COOCH ₃] ⁺	[4]
59	36.3	[COOCH ₃] ⁺	[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **dimethyl citraconate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **dimethyl citraconate**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) operating at a field strength of 300 MHz or higher for ¹H nuclei.

Sample Preparation:

- Weigh approximately 5-10 mg of **dimethyl citraconate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **dimethyl citraconate**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of liquid **dimethyl citraconate** directly onto the ATR crystal.
- Acquire the sample spectrum.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **dimethyl citraconate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Experimental Conditions:

- GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.

Sample Preparation:

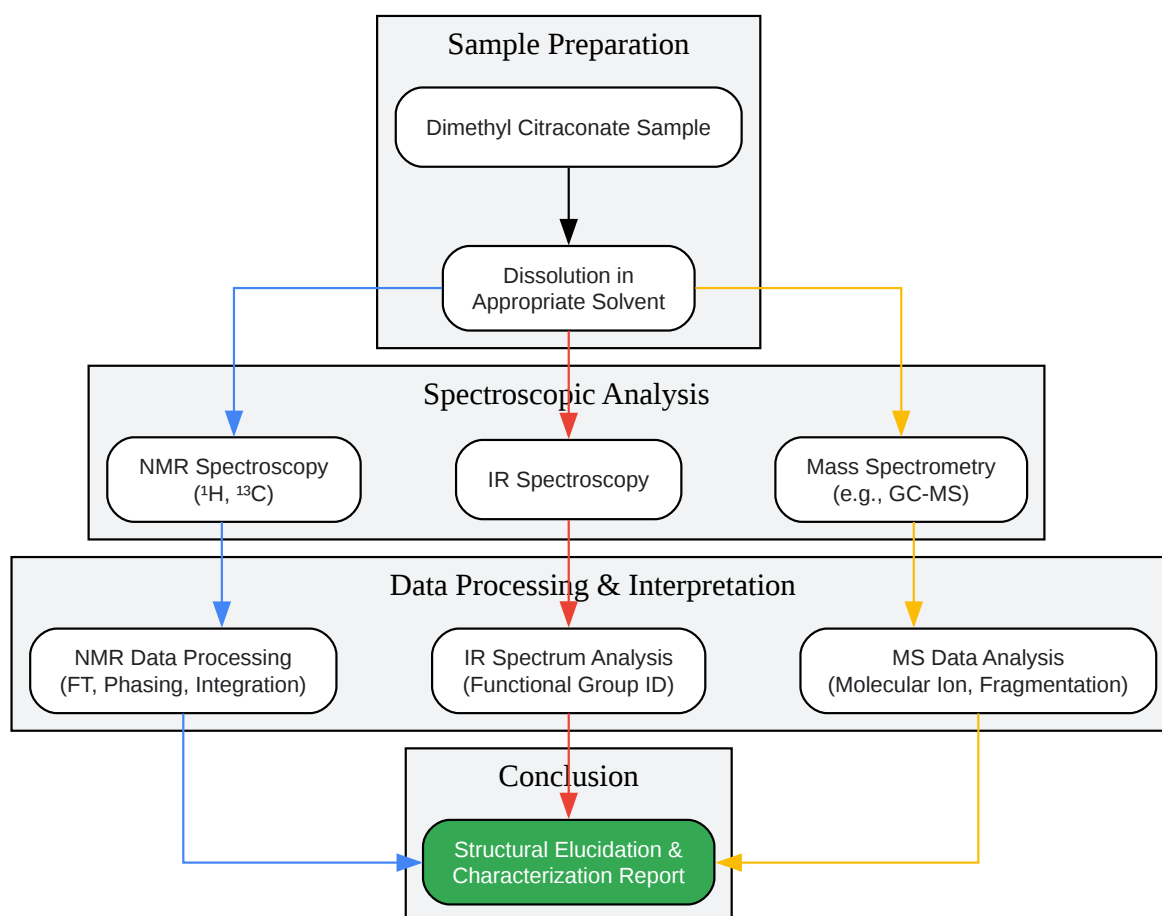
- Prepare a dilute solution of **dimethyl citraconate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

- Identify the peak corresponding to **dimethyl citraconate** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak ($[M]^+$) and major fragment ions.
- Propose fragmentation pathways consistent with the observed spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **dimethyl citraconate**.



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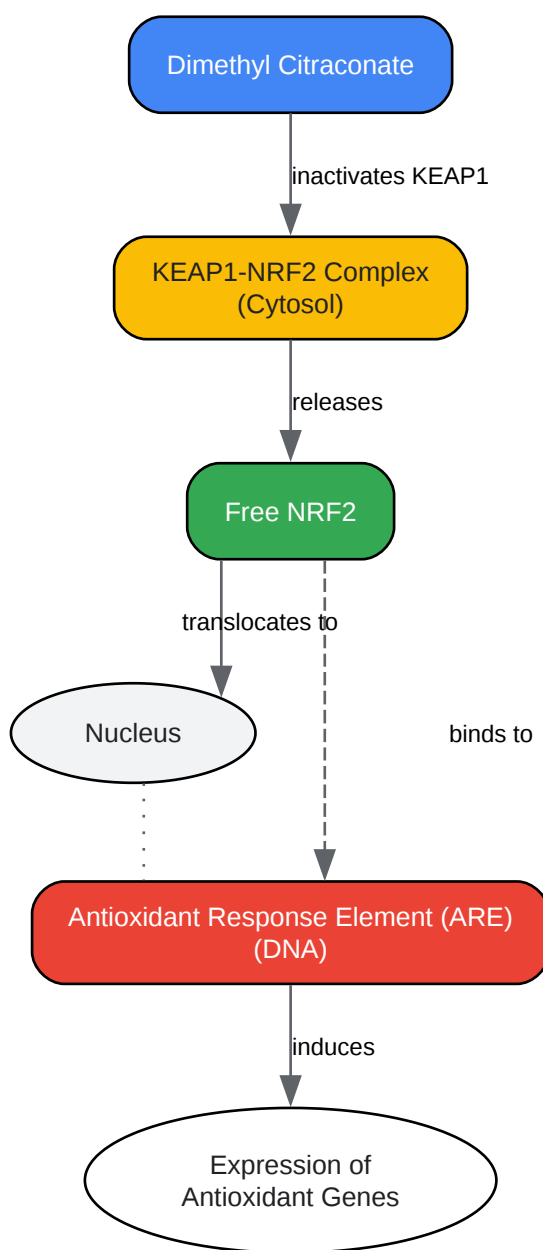
Caption: Workflow for Spectroscopic Characterization.

Signaling Pathway Activation

Recent studies have highlighted the role of **dimethyl citraconate** as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. The activation of NRF2 by **dimethyl citraconate** involves its ability to modify key cysteine residues on KEAP1, the primary negative regulator of NRF2. This modification leads to the dissociation

of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes.

The diagram below illustrates the logical relationship in the NRF2 activation pathway by **dimethyl citraconate**.



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Caption: NRF2 Activation by **Dimethyl Citraconate**.

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